molecular formula C10H7BrINO2 B1412517 Ethyl 3-bromo-2-cyano-5-iodobenzoate CAS No. 1805487-61-9

Ethyl 3-bromo-2-cyano-5-iodobenzoate

Cat. No.: B1412517
CAS No.: 1805487-61-9
M. Wt: 379.98 g/mol
InChI Key: DOKUXVUBURPRDB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-5-iodobenzoate is an organic compound with the molecular formula C10H7BrINO2 It is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-cyano-5-iodobenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-iodobenzoic acid.

    Esterification: The carboxylic acid group of 3-bromo-5-iodobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 3-bromo-5-iodobenzoate.

    Nitrile Formation: The ethyl ester is then subjected to a cyanation reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide under controlled conditions to introduce the cyano group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors for esterification and cyanation reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the cyano group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution Products: Compounds with different functional groups replacing bromine or iodine.

    Reduction Products: Amino derivatives of the original compound.

    Oxidation Products: Oxidized forms of the cyano group, such as carboxylic acids.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-cyano-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-2-cyano-4-iodobenzoate
  • Ethyl 3-bromo-2-cyano-6-iodobenzoate
  • Ethyl 3-bromo-2-cyano-5-chlorobenzoate

Uniqueness

Ethyl 3-bromo-2-cyano-5-iodobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of bromine, iodine, and cyano groups in this particular arrangement is not commonly found in other compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-3-6(12)4-9(11)8(7)5-13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKUXVUBURPRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)I)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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